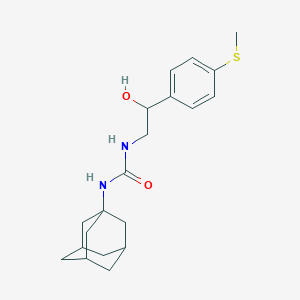

![molecular formula C14H21NSSi B2997284 1-[Tert-butyl(dimethyl)silyl]indole-5-thiol CAS No. 2445793-46-2](/img/structure/B2997284.png)

1-[Tert-butyl(dimethyl)silyl]indole-5-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

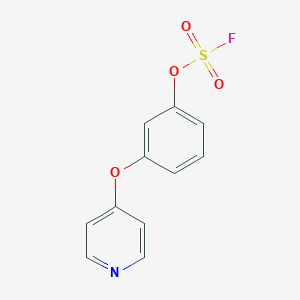

1-[Tert-butyl(dimethyl)silyl]indole-5-thiol is a chemical compound with the molecular formula C14H21NSSi . It is an indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community . The tert-butyldimethylsilyloxy group is a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids . It is used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent has proven to be effective in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers .Molecular Structure Analysis

The molecular structure of 1-[Tert-butyl(dimethyl)silyl]indole-5-thiol consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 1 sulfur atom, and 1 silicon atom . The structure of this compound can be found in various databases such as PubChem .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Drug Development

1-[Tert-butyl(dimethyl)silyl]indole-5-thiol serves as a valuable building block in synthetic chemistry. Researchers utilize it to create novel indole derivatives, which are prevalent moieties in biologically active compounds. By modifying the substituents on the indole ring, scientists can design new drug candidates with enhanced properties .

Protecting Reagent for Functional Groups

The compound acts as a versatile protecting reagent for various functional groups. Specifically, tert-butyl(dimethyl)silyl chloride (TBDMSCl) , a related compound, is employed to protect alcohols, amines, amides, and carboxylic acids during chemical transformations . This protection strategy ensures selective reactions and prevents unwanted side reactions.

Biological Activity and Medicinal Chemistry

Indole derivatives, including those derived from 1-[Tert-butyl(dimethyl)silyl]indole-5-thiol, exhibit diverse biological properties. These include anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities. Researchers explore these derivatives as potential drug leads for various therapeutic applications .

Natural Product Synthesis

The compound serves as a precursor to biologically active natural products. Notably, it contributes to the synthesis of compounds like Indiacen A and Indiacen B . These natural products have intriguing biological activities and may inspire the development of new therapeutic agents .

Isoxazoline N-Oxide Formation

Researchers have employed 1-[Tert-butyl(dimethyl)silyl]indole-5-thiol in the preparation of isoxazoline N-oxides . These compounds are valuable intermediates in organic synthesis and can be further transformed into diverse functional groups .

Functional Group Tolerance in Reactions

Due to its stability and compatibility with various reaction conditions, this compound allows for the introduction of specific functional groups. Researchers appreciate its tolerance in synthetic processes, making it a useful tool for constructing complex molecules .

Wirkmechanismus

Target of Action

Indole derivatives, which this compound is a part of, have been found to possess various biologically vital properties . They play a significant role in cell biology and are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Result of Action

Indole derivatives are known to have various biologically vital properties, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[Tert-butyl(dimethyl)silyl]indole-5-thiol. For instance, the compound’s synthesis involves specific conditions such as temperature . Additionally, the deprotection of tert-butyldimethylsilyl (TBDMS) ethers, which are part of this compound, is influenced by acidic conditions .

Eigenschaften

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]indole-5-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NSSi/c1-14(2,3)17(4,5)15-9-8-11-10-12(16)6-7-13(11)15/h6-10,16H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPKGLXOMWIZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NSSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Tert-butyl(dimethyl)silyl]indole-5-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2997203.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2997206.png)

![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2997211.png)

![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997215.png)

![(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2997216.png)

![8-(3-((4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997220.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2997221.png)